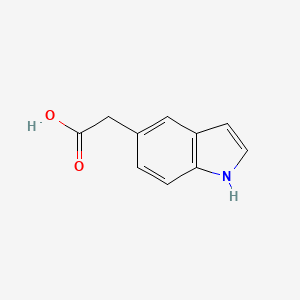

Acide 2-(1H-indol-5-yl)acétique

Vue d'ensemble

Description

2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in the regulation of plant growth and development. IAA is synthesized in the apical meristem of plants and is transported to other parts of the plant, where it affects various physiological processes. In recent years, IAA has gained attention for its potential use in scientific research due to its unique properties.

Mécanisme D'action

Target of Action

2-(1H-Indol-5-YL)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 2-(1H-Indol-5-YL)acetic acid may interact with its targets, such as interleukin-2, and induce changes that affect the body’s immune response.

Biochemical Pathways

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(1H-Indol-5-YL)acetic acid may be involved in similar biochemical pathways. The compound’s effects on these pathways and their downstream effects are subjects of ongoing research.

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-Indol-5-YL)acetic acid may have similar effects.

Avantages Et Limitations Des Expériences En Laboratoire

IAA has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, IAA is stable and can be stored for long periods without degradation. However, IAA has some limitations, including its low solubility in water and its potential for degradation under certain conditions.

Orientations Futures

There are several future directions for research involving IAA. One area of interest is the study of the interactions between IAA and other plant hormones, such as cytokinins and gibberellins. Additionally, the use of IAA in the development of new plant growth regulators and biostimulants is an area of active research. Finally, the potential use of IAA in the production of biofuels and other industrial products is an area of growing interest.

Conclusion

In conclusion, 2-(1H-Indol-5-YL)acetic acid, or 2-(1H-Indol-5-YL)acetic acidtic acid, is a naturally occurring plant hormone that has gained attention for its potential use in scientific research. It plays a crucial role in the regulation of plant growth and development and has been used to investigate various physiological processes in plants. The synthesis of IAA can be achieved through chemical synthesis or microbial fermentation. IAA has several advantages for use in lab experiments, including its availability and stability, but also has some limitations. There are several future directions for research involving IAA, including the study of its interactions with other plant hormones and its potential use in the production of biofuels and industrial products.

Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'acide 2-(1H-indol-5-yl)acétique ont été étudiés pour leur potentiel dans le traitement du cancer. Ces composés peuvent cibler les cellules cancéreuses et ont montré qu'ils inhibaient leur croissance. Le noyau indole est une structure commune que l'on retrouve dans les produits naturels et les médicaments, jouant un rôle important dans la biologie cellulaire .

Activité antimicrobienne

Les dérivés de l'indole présentent des propriétés antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques. Ils ont été utilisés pour traiter diverses infections microbiennes, montrant une efficacité contre une variété de bactéries et de champignons .

Troubles neurologiques

La recherche a indiqué que les dérivés de l'indole peuvent avoir des applications thérapeutiques dans le traitement des troubles neurologiques. Leur capacité à traverser la barrière hémato-encéphalique en fait des candidats adéquats pour le développement de médicaments dans ce domaine .

Régulation de la croissance des plantes

L'acide indole-3-acétique, un dérivé de l'this compound, est une hormone végétale bien connue. Il régule la croissance des plantes en induisant l'élongation et la division cellulaires, et il a été démontré qu'il provoquait une croissance incontrôlée lorsqu'il était appliqué à des concentrations élevées .

Différenciation tissulaire

Au-delà de son rôle d'hormone végétale, l'this compound influence la différenciation tissulaire. Il est impliqué dans la régulation de divers processus de développement chez les plantes, notamment la dominance apicale et la réponse à la lumière et à la gravité .

Propriétés antivirales et anti-inflammatoires

Il a été rapporté que les dérivés de l'indole possèdent des activités antivirales et anti-inflammatoires. Ils ont été utilisés dans la synthèse de composés qui présentent une activité inhibitrice contre le virus de la grippe A et d'autres virus .

Propriétés

IUPAC Name |

2-(1H-indol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDWMQWLWGXEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593382 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34298-84-5 | |

| Record name | (1H-Indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

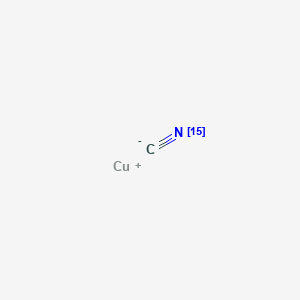

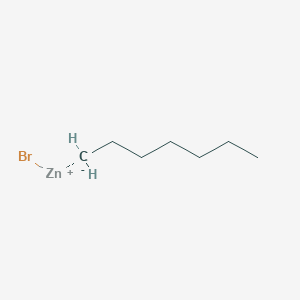

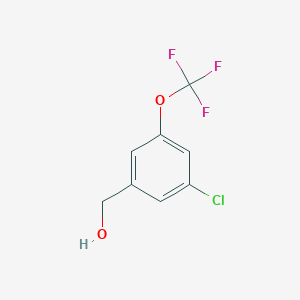

Synthesis routes and methods

Procedure details

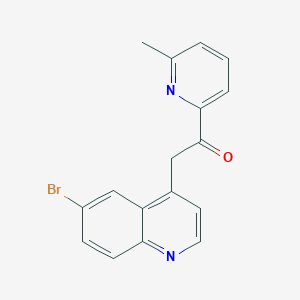

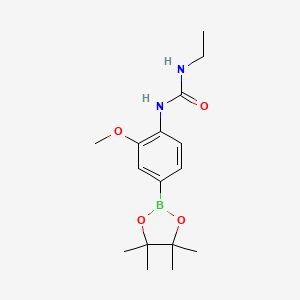

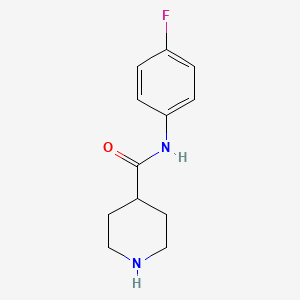

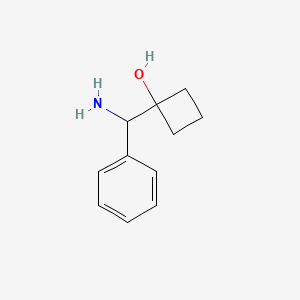

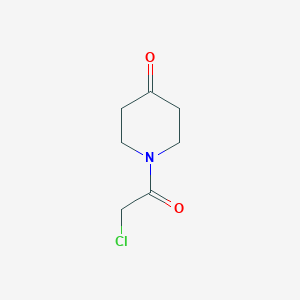

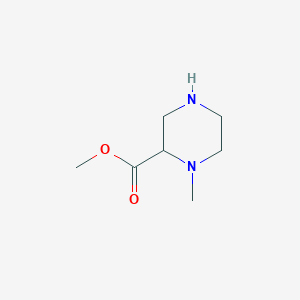

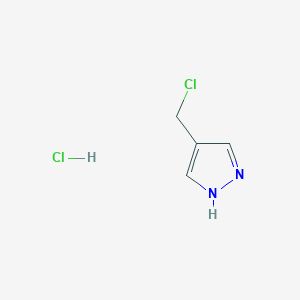

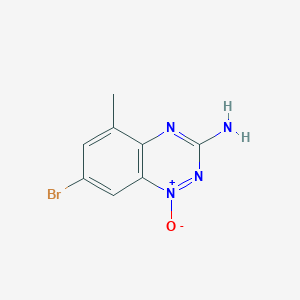

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-ol](/img/structure/B1603405.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine](/img/structure/B1603406.png)

![7-Benzyl-4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1603422.png)